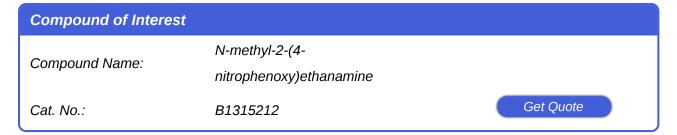


N-methyl-2-(4-nitrophenoxy)ethanamine: A Review of Limited Available Literature

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For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the currently available scientific literature on **N-methyl-2-(4-nitrophenoxy)ethanamine** (CAS Number: 60814-17-7). It is important to note that publicly accessible information on this specific compound is scarce. While it has been identified as an impurity in the synthesis of the antiarrhythmic drug Dofetilide, a detailed characterization of its physicochemical properties, biological activity, and associated signaling pathways is not extensively documented. This review summarizes the available data and, where information is lacking, draws plausible inferences from closely related analogs to provide a foundational understanding for researchers.

Physicochemical Properties

Quantitative data for **N-methyl-2-(4-nitrophenoxy)ethanamine** is limited. The fundamental molecular details are presented in Table 1. Further empirical data such as melting point, boiling point, and solubility are not readily available in the cited literature.



Property	Value	Source
CAS Number	60814-17-7	SynZeal, Cleanchem
Molecular Formula	C9H12N2O3	SynZeal, Cleanchem
Molecular Weight	196.20 g/mol	SynZeal, Cleanchem
Alternate Names	Dofetilide Impurity 19, Dofetilide Impurity-5	SynZeal, Cleanchem

Experimental Protocols Synthesis of N-methyl-2-(4-nitrophenoxy)ethanamine

A specific, detailed experimental protocol for the synthesis of **N-methyl-2-(4-nitrophenoxy)ethanamine** is not described in the reviewed literature. However, a plausible synthetic route can be inferred from the synthesis of the closely related compound, N,N-diethyl-2-(4-nitrophenoxy)ethanamine. This involves a nucleophilic substitution reaction between 4-nitrophenol and a suitable N-methylethanamine derivative.

Plausible Synthesis Method (based on an analogous compound):

The synthesis would likely proceed via the reaction of 4-nitrophenol with 2-(methylamino)ethyl chloride. In this proposed scheme, the hydroxyl group of 4-nitrophenol is deprotonated by a base, such as sodium hydride, to form a more nucleophilic phenoxide. This phenoxide then attacks the electrophilic carbon of 2-(methylamino)ethyl chloride, displacing the chloride leaving group to form the desired ether linkage.

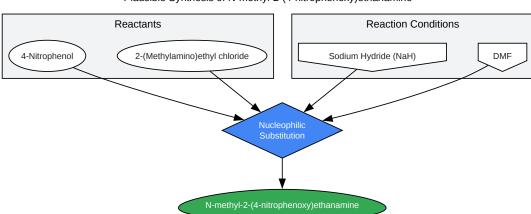
Key Reagents and Conditions (Hypothetical):

- Starting Materials: 4-nitrophenol, 2-(methylamino)ethyl chloride
- Base: Sodium hydride (NaH)
- Solvent: A polar aprotic solvent such as dimethylformamide (DMF)
- Reaction Conditions: The reaction would likely be carried out at a controlled temperature,
 potentially starting at a low temperature during the deprotonation step and then proceeding



at room temperature or with gentle heating to drive the substitution reaction to completion.

• Work-up and Purification: The reaction mixture would be quenched, followed by extraction to separate the product from inorganic salts and unreacted starting materials. Purification would likely be achieved through column chromatography or recrystallization.



Plausible Synthesis of N-methyl-2-(4-nitrophenoxy)ethanamine

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Plausible synthetic pathway for **N-methyl-2-(4-nitrophenoxy)ethanamine**.

Biological Activity and Signaling Pathways

The reviewed literature contains no specific information regarding the biological activity, mechanism of action, or any associated signaling pathways for **N-methyl-2-(4-nitrophenoxy)ethanamine**. Its primary context in the literature is as a process-related impurity in the manufacture of Dofetilide.







Given that it is an impurity, it is plausible that its biological activity has not been a primary focus of research. Any potential biological effects would be of interest in the context of the safety and purity profile of Dofetilide. Without experimental data, any discussion of its interaction with biological targets would be purely speculative.

Conclusion

N-methyl-2-(4-nitrophenoxy)ethanamine is a chemical entity for which there is a significant lack of publicly available scientific data. While its basic molecular properties are known, and a plausible synthetic route can be proposed based on analogous compounds, its detailed physicochemical characteristics, biological activity, and mechanism of action remain to be elucidated. For researchers in drug development, particularly those working with Dofetilide, the synthesis and characterization of this impurity for use as an analytical standard would be a critical step. Further research is required to determine if this compound has any pharmacological or toxicological properties of its own.

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